2-Ethoxy-5-ethylaniline
Overview
Description
2-Ethoxy-5-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an ethyl group (-C2H5) attached to the benzene ring, along with an amino group (-NH2) at the para position relative to the ethoxy group. It is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-ethylaniline typically involves the following steps:
Nitration of Ethoxybenzene: Ethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-ethoxy-5-nitrobenzene.
Reduction of Nitro Group: The nitro group in 2-ethoxy-5-nitrobenzene is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors for the nitration step to ensure consistent product quality and yield.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step, which is more efficient and environmentally friendly compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: 2-Ethoxy-5-nitroaniline.
Reduction Products: N-ethyl-2-ethoxy-5-ethylaniline.
Substitution Products: 2-Ethoxy-5-bromoaniline or 2-Ethoxy-5-chloroaniline.
Scientific Research Applications
2-Ethoxy-5-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-ethylaniline involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethoxy and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
2-Methoxy-5-ethylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-ethylaniline: Similar structure but with the ethyl group at the para position relative to the ethoxy group.
2-Ethoxy-5-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethoxy-5-ethylaniline is unique due to the specific positioning of the ethoxy and ethyl groups, which influence its reactivity and interaction with other molecules. This unique structure makes it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
2-ethoxy-5-ethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7H,3-4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPZUXGGXAJWOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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